molecular formula C8H16ClNO2 B1416381 Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride CAS No. 1007230-91-2

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

Cat. No. B1416381
M. Wt: 193.67 g/mol
InChI Key: URJFFPOICMEAON-CIRBGYJCSA-N
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Description

Compounds like “Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride” belong to a class of organic compounds known as amino acids and derivatives. They are characterized by their use in the biosynthesis of proteins .


Synthesis Analysis

The synthesis of such compounds typically involves several steps, including resolution, halogenation, amidation, reduction, and demethylation . The exact process can vary depending on the specific compound and the starting materials used .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure is often represented by a molecular formula and a 3D structure .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are determined by its molecular structure. For example, compounds with an amino group (-NH2) can participate in reactions such as acid-base reactions, nucleophilic substitutions, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and specific rotation . These properties can be determined using various analytical techniques.

Scientific Research Applications

Ethylene and Butene Production in Plant Tissues

Research has shown that certain stereoisomers of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride (AEC) can be used by plant tissues for the production of gases like ethylene and butene. Particularly, (1R,2S)-AEC is the preferred substrate in various plant tissues, leading to the production of 1-butene. This indicates the substrate's stereospecific conversion by plant enzymes, highlighting its potential application in studies related to plant physiology and biochemistry (Hoffman, Yang, Ichihara, & Sakamura, 1982).

Enantioselective Synthesis Applications

The compound has been used in enantioselective synthesis processes. For example, it has played a role in the synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly. This demonstrates its importance in synthesizing bioactive molecules, potentially useful in agriculture and pest control (Raw & Jang, 2000).

Use in Asymmetric Synthesis

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride has also been utilized in asymmetric synthesis processes, particularly in producing sulfonamide and ethyl ester compounds. These are significant as building blocks in the creation of potent inhibitors for diseases like hepatitis C, showcasing the compound's relevance in medicinal chemistry and pharmaceutical research (Lou, Cunière, Su, & Hobson, 2013).

Biocatalytic Asymmetric Synthesis

The compound has been a key chiral intermediate in biocatalytic asymmetric synthesis processes. Its use in the synthesis of hepatitis C virus inhibitors underlines its value in developing new therapeutic agents (Zhu, Shi, Zhang, & Zheng, 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as measures for safe handling and use .

properties

IUPAC Name

ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJFFPOICMEAON-CIRBGYJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

CAS RN

1007230-91-2
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, ethyl ester, hydrochloride (1:1), (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007230-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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